AF488 NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

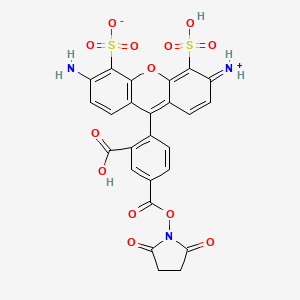

AF488 NHS ester, also known as Alexa Fluor 488 NHS ester, is a bright, green-fluorescent dye. It is widely used in various scientific applications due to its high photostability and water solubility. The dye is particularly suitable for use with the 488 nm laser line, making it ideal for imaging and flow cytometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

AF488 NHS ester is typically synthesized by reacting Alexa Fluor 488 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using techniques such as gel filtration or dialysis .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and solvents to ensure the purity and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

AF488 NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines (R-NH2) present in proteins, peptides, and other biomolecules to form stable amide bonds .

Common Reagents and Conditions

The reaction typically involves dissolving this compound in an anhydrous solvent such as DMF or DMSO. The reaction is carried out in a sodium bicarbonate buffer (pH 8.3) at room temperature for about one hour. The primary amines in the target molecule act as nucleophiles, attacking the carbonyl carbon of the NHS ester, leading to the formation of an amide bond .

Major Products

The major product of the reaction is the AF488-labeled biomolecule, which exhibits enhanced fluorescence and photostability compared to other similar fluorophores .

Scientific Research Applications

AF488 NHS ester is extensively used in various scientific research fields due to its unique properties :

Chemistry: It is used for labeling and detecting primary amines in various chemical compounds.

Biology: The dye is employed in fluorescence microscopy, flow cytometry, and other imaging techniques to study cellular processes and protein interactions.

Medicine: this compound is used in diagnostic assays and therapeutic research to label antibodies, peptides, and other biomolecules.

Industry: The dye is used in the development of biosensors and other analytical tools for detecting and quantifying biological molecules.

Mechanism of Action

AF488 NHS ester exerts its effects through the formation of stable amide bonds with primary amines in target molecules. The NHS ester group reacts with the amine group, resulting in the covalent attachment of the fluorescent dye to the biomolecule. This labeling enhances the fluorescence and photostability of the target molecule, making it suitable for various imaging and detection applications .

Comparison with Similar Compounds

AF488 NHS ester is often compared with other fluorescent dyes such as fluorescein isothiocyanate (FITC) and Oregon Green 488 . While all these dyes are used for similar applications, this compound stands out due to its higher photostability, brighter fluorescence, and better water solubility. These properties make it a preferred choice for long-term imaging and high-sensitivity detection.

List of Similar Compounds

- Fluorescein isothiocyanate (FITC)

- Oregon Green 488

- Rhodamine 110 (R110)

- DyLight 488

This compound is a versatile and valuable tool in scientific research, offering unique advantages over other similar compounds.

Properties

Molecular Formula |

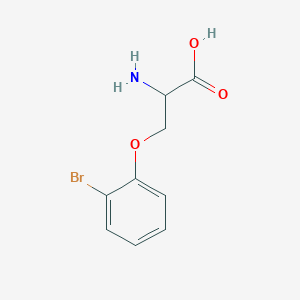

C25H17N3O13S2 |

|---|---|

Molecular Weight |

631.5 g/mol |

IUPAC Name |

3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate |

InChI |

InChI=1S/C25H17N3O13S2/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39) |

InChI Key |

FYCGGEVYPRTFDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate, cis](/img/structure/B12303922.png)

![(7,9,10-Triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12303943.png)

![3-Methyl-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]formamido}pentanoic acid](/img/structure/B12303947.png)

![1-[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12303965.png)

![10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12303975.png)

![tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate](/img/structure/B12303978.png)

![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride](/img/structure/B12303984.png)